molecular formula C16H16FN5O2 B5449413 7-{[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetyl}-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

7-{[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetyl}-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B5449413
M. Wt: 329.33 g/mol
InChI Key: FUOXCLKSOYQYHT-UHFFFAOYSA-N
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Description

The compound contains a 5-fluoro-1H-benzimidazole moiety . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole. The most prominent benzimidazole compound in nature is N-ribosyl-dimethylbenzimidazole, which serves as an axial ligand for cobalt in vitamin B12 .


Molecular Structure Analysis

The molecular structure of 5-fluoro-1H-benzimidazole, a component of your compound, is characterized by a benzene ring fused to an imidazole ring . Fluorine is attached to the 5-position of the benzimidazole .


Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in various chemical reactions. They can act as ligands for metal catalysts and can undergo electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For 5-fluoro-1H-benzimidazole, it’s a solid with a molecular weight of 136.13 .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some benzimidazole derivatives are known to have antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For 5-fluoro-1H-benzimidazole, it’s classified as Acute Tox. 4 Oral - Eye Dam. 1 according to GHS classification .

Future Directions

The future directions in the research and application of benzimidazole derivatives are vast. They are being explored for their potential in treating various diseases, including infectious diseases and cancer .

Properties

IUPAC Name

1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-2-[(6-fluoro-1H-benzimidazol-2-yl)methoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2/c17-11-1-2-13-14(5-11)20-15(19-13)8-24-9-16(23)21-3-4-22-10-18-6-12(22)7-21/h1-2,5-6,10H,3-4,7-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOXCLKSOYQYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2CN1C(=O)COCC3=NC4=C(N3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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